molecular formula C19H28N2O4 B14682069 3-Nitrobenzoic acid dicyclohexylamine salt CAS No. 32895-56-0

3-Nitrobenzoic acid dicyclohexylamine salt

Katalognummer: B14682069
CAS-Nummer: 32895-56-0
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: QCYVTEVPCTZMMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitrobenzoic acid dicyclohexylamine salt is a chemical compound formed by the reaction of 3-nitrobenzoic acid with dicyclohexylamine. 3-Nitrobenzoic acid is an aromatic compound with the formula C7H5NO4, characterized by a nitro group (-NO2) and a carboxylic acid group (-COOH) in the meta position relative to each other . Dicyclohexylamine is an organic compound with the formula (C6H11)2NH, commonly used as a base in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Nitrobenzoic acid can be synthesized through the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The reaction typically yields a mixture of 3-nitrobenzoic acid along with minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid. Another method involves the nitration of methyl benzoate followed by hydrolysis .

To prepare 3-nitrobenzoic acid dicyclohexylamine salt, 3-nitrobenzoic acid is reacted with dicyclohexylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the salt precipitates out. The product is then filtered, washed, and dried.

Industrial Production Methods

Industrial production of 3-nitrobenzoic acid involves large-scale nitration of benzoic acid using controlled reaction conditions to maximize yield and purity. The resulting 3-nitrobenzoic acid is then reacted with dicyclohexylamine in batch reactors to produce the salt. The product is purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitrobenzoic acid dicyclohexylamine salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions may require strong electrophiles and catalysts to overcome the deactivating effect of the nitro group.

Major Products Formed

    Reduction: Reduction of the nitro group yields 3-aminobenzoic acid.

    Substitution: Depending on the electrophile used, various substituted derivatives of 3-nitrobenzoic acid can be formed.

Wissenschaftliche Forschungsanwendungen

3-Nitrobenzoic acid dicyclohexylamine salt has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-nitrobenzoic acid dicyclohexylamine salt involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzoic acid: An isomer of 3-nitrobenzoic acid with the nitro group in the ortho position.

    4-Nitrobenzoic acid: An isomer with the nitro group in the para position.

    3,5-Dinitrobenzoic acid: A compound with two nitro groups in the meta positions.

Uniqueness

3-Nitrobenzoic acid dicyclohexylamine salt is unique due to its specific combination of functional groups and the presence of the dicyclohexylamine moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

32895-56-0

Molekularformel

C19H28N2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;3-nitrobenzoic acid

InChI

InChI=1S/C12H23N.C7H5NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;9-7(10)5-2-1-3-6(4-5)8(11)12/h11-13H,1-10H2;1-4H,(H,9,10)

InChI-Schlüssel

QCYVTEVPCTZMMI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.